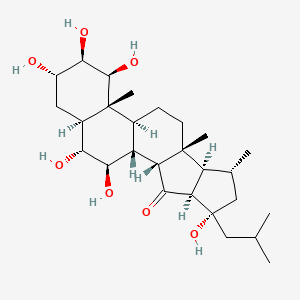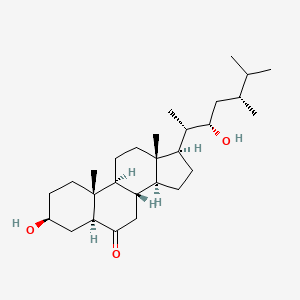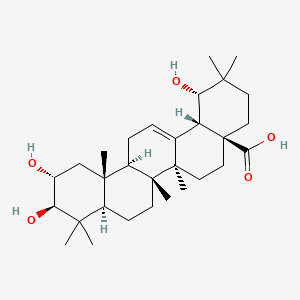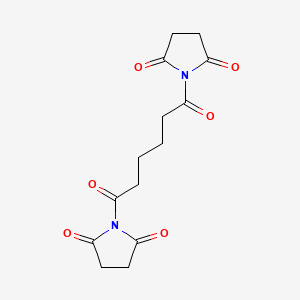
2,5-Pyrrolidinedione, 1,1'-(1,6-dioxo-1,6-hexanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(N-succinimidyl) adipate is an N-hydroxysuccinimide ester formed from adipic acid. It derives from an adipic acid.
Aplicaciones Científicas De Investigación
Comparative Covalent Protein Binding
- Context : This research investigates the binding of 2,5-Hexanedione (HD) and its analogue 3-acetyl-2,5-Hexanedione (AcHD) to protein lysine amines, forming 2,5-dimethylpyrrole adducts. This study is pivotal in understanding the neurotoxicity mechanism related to these compounds (DeCaprio, Kinney & LoPachin, 2009).
Syntheses, Structures, and Tautomers of 2,5-Disubstituted Pyrroles
- Context : Research detailing the synthesis of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate from diethyl 3,6-dioxooctanedioate, and its conversion into different tautomers, highlights the versatile chemical properties of these compounds (Li, Larsen & Brooker, 2003).
Synthesis of Novel bis‐Spiro Compounds
- Context : A study focusing on the synthesis of new 1H‐indol‐2,3‐diones‐1,1′-(1,6‐hexanediyl)bis compounds and their derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Jain et al., 2006).
Crystal Structure and Biological Activity
- Context : The reaction between 2,5-hexanedione and isonicotinic acid hydrazide, resulting in products with significant biological activity, is crucial for understanding the potential pharmaceutical applications of these compounds (Jeragh, Ali & El-asmy, 2015).
Polymerization and Electrochromic Device Application
- Context : The synthesis of a new monomer from pyrrole and its electropolymerization, relevant for electrochromic device applications, demonstrates the diverse industrial applications of these compounds (Carbas et al., 2014).
Coordination as Chiral "Pincer" Ligands to Rhodium
- Context : The synthesis and use of bis(oxazolinylmethyl)pyrrole derivatives for coordination with rhodium highlight the compound's potential in catalytic applications and complex molecular syntheses (Konrad et al., 2009).
Low-Bandgap Conjugated Polymers for Electrochromic Applications
- Context : The development of conjugated copolymers from 2,5-bis(6-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)hexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione showcases the material's potential in electrochromic applications, indicating its significant role in advanced material science (Shi et al., 2016).
Micellar and Interfacial Behavior in Aqueous Medium
- Context : A study on the interaction of cationic gemini hexanediyl-1,6-bis(dimethylcetylammonium bromide) with various surfactants, provides insights into the applications of these compounds in surfactant-enhanced remediation and other industrial applications (Kabir-ud Din, Sheikh & Dar, 2010).
Polyoxometalates Directed by Bis(pyridinium)alkane Templates
- Context : The construction and transformation of polyoxometalates directed by 1,ω-bis(pyridinium)alkane templates, demonstrate the compound's role in creating complex inorganic-organic hybrid structures with potential catalytic activities (Niu et al., 2011).
Propiedades
Número CAS |
52856-97-0 |
|---|---|
Nombre del producto |
2,5-Pyrrolidinedione, 1,1'-(1,6-dioxo-1,6-hexanediyl)bis- |
Fórmula molecular |
C14H16N2O6 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)-6-oxohexanoyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16N2O6/c17-9(15-11(19)5-6-12(15)20)3-1-2-4-10(18)16-13(21)7-8-14(16)22/h1-8H2 |
Clave InChI |
QRBGQECYLWNGNM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)CCC2=O |
SMILES canónico |
C1CC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)CCC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



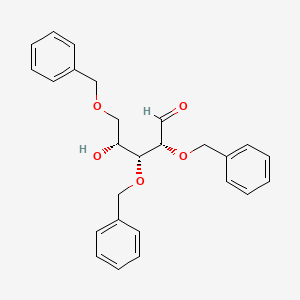
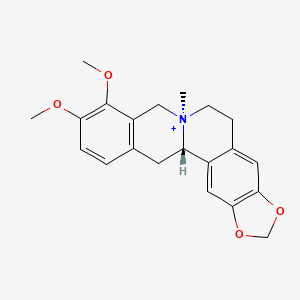

![N2,N2,N9,N9-tetramethyl-11-oxo-5,6-dihydrodibenzo[3,1-b:3',1'-f][7]annulene-2,9-disulfonamide](/img/structure/B1253929.png)
![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
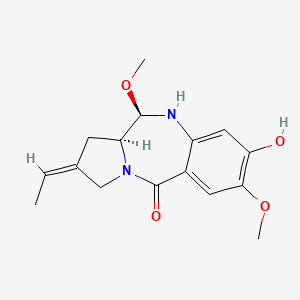
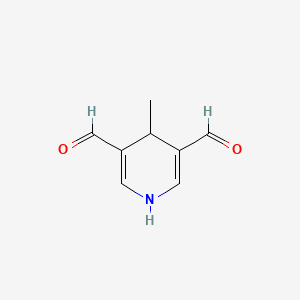
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

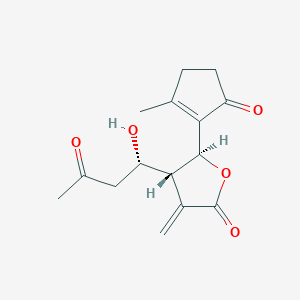
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
